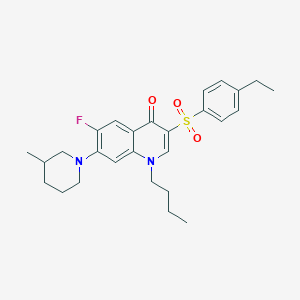

1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry

Properties

IUPAC Name |

1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN2O3S/c1-4-6-13-30-18-26(34(32,33)21-11-9-20(5-2)10-12-21)27(31)22-15-23(28)25(16-24(22)30)29-14-7-8-19(3)17-29/h9-12,15-16,18-19H,4-8,13-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBYCDMFXJADCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl, ethylbenzenesulfonyl, fluoro, and methylpiperidinyl groups. Each step requires specific reagents and conditions, such as:

Quinoline Core Formation: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Functional Group Introduction: The butyl group can be introduced via alkylation, the ethylbenzenesulfonyl group through sulfonylation, the fluoro group via electrophilic fluorination, and the methylpiperidinyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides for nucleophilic substitution or sulfonyl chlorides for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving quinolones.

Medicine: Potential use as an antibacterial agent due to its quinolone core.

Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is likely similar to other quinolones, which typically target bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death. The specific molecular interactions and pathways involved would depend on the exact structure and substituents of the compound.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.

Levofloxacin: Another quinolone antibiotic with a different stereochemistry and substituents.

Norfloxacin: A quinolone with a simpler structure and different substituents.

Uniqueness

1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinolones. This uniqueness could make it a valuable compound for further research and development in various scientific fields.

Biological Activity

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The presence of a fluoro group and a sulfonyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Weight

The molecular weight of the compound is approximately 357.46 g/mol .

- Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. It operates by inhibiting bacterial cell wall synthesis and disrupting membrane integrity, leading to cell lysis.

- Antifungal Properties : Studies indicate that the compound also demonstrates antifungal activity, particularly against Candida species, through mechanisms similar to those observed in antibacterial action.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating the caspase cascade, which is crucial for programmed cell death.

Pharmacological Effects

- Cytotoxicity : In vitro assays have shown that the compound has cytotoxic effects on certain cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the modulation of neurotransmitter levels or reduction of oxidative stress in neuronal cells.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, indicating potent antibacterial activity.

Case Study 2: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), the compound showed an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction, suggesting its potential as an anticancer agent.

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective effects highlighted that treatment with the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential application in neurodegenerative disease models.

Data Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | 16 µg/mL | Journal of Medicinal Chemistry |

| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Cancer Research Journal |

| Neuroprotective | Neuronal Cells | N/A | Neurobiology Reports |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.